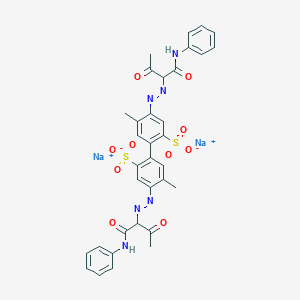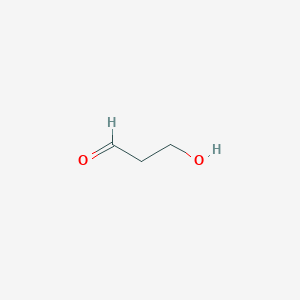
1-Isopropyl-4-(4-hydroxyphenyl)piperazine
Vue d'ensemble
Description
Le 4-(4-Isopropylpipérazin-1-yl)phénol est un composé chimique de formule moléculaire C13H20N2O et d'une masse molaire de 220,31 g/mol . Il s'agit d'un solide cristallin blanc avec un point de fusion de 274,4°C . Ce composé est principalement utilisé comme intermédiaire dans la synthèse de produits pharmaceutiques, en particulier dans la production d'agents antifongiques .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-(4-Isopropylpipérazin-1-yl)phénol implique généralement la réaction du 4-chlorophénol avec la 4-isopropylpipérazine . La réaction est effectuée en présence d'une base telle que le carbonate de potassium dans un solvant approprié comme le diméthylformamide . Le mélange est chauffé à reflux pendant plusieurs heures, après quoi le produit est isolé par filtration et recristallisation .
Méthodes de production industrielle
Dans les milieux industriels, la synthèse du 4-(4-Isopropylpipérazin-1-yl)phénol suit un cheminement similaire, mais à plus grande échelle. Les conditions de réaction sont optimisées pour maximiser le rendement et la pureté. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés garantit une qualité de production constante .
Analyse Des Réactions Chimiques
Types de réactions
Le 4-(4-Isopropylpipérazin-1-yl)phénol subit diverses réactions chimiques, notamment :
Oxydation : Le groupe phénolique peut être oxydé pour former des quinones.
Réduction : Le composé peut être réduit pour former les alcools correspondants.
Substitution : L'hydrogène phénolique peut être substitué par divers électrophiles.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent et .
Réduction : Des agents réducteurs tels que et sont utilisés.
Substitution : Des électrophiles comme les halogénoalcanes et les chlorures d'acyle sont couramment utilisés.
Principaux produits formés
Oxydation : Quinones et composés apparentés.
Réduction : Alcools et dérivés apparentés.
Substitution : Phénols alkylés ou acylés.
Applications De Recherche Scientifique
Le 4-(4-Isopropylpipérazin-1-yl)phénol a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques complexes.
Biologie : Investigé pour ses activités biologiques potentielles, notamment les propriétés antimicrobiennes et antifongiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité.
5. Mécanisme d'action
Le mécanisme d'action du 4-(4-Isopropylpipérazin-1-yl)phénol est principalement lié à son rôle d'intermédiaire dans la synthèse d'agents antifongiques. Ces agents inhibent généralement la synthèse de l'ergostérol, un composant clé des membranes cellulaires fongiques, perturbant ainsi l'intégrité de la membrane cellulaire et conduisant à la mort cellulaire .
Mécanisme D'action
The mechanism of action of 4-(4-Isopropylpiperazin-1-yl)phenol is primarily related to its role as an intermediate in the synthesis of antifungal agents. These agents typically inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby disrupting cell membrane integrity and leading to cell death .
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-(4-Méthylpipérazin-1-yl)phénol
- 4-(4-Éthylpipérazin-1-yl)phénol
- 4-(4-Propylpipérazin-1-yl)phénol
Unicité
Le 4-(4-Isopropylpipérazin-1-yl)phénol est unique en raison de la présence du groupe isopropyle sur le cycle pipérazine, ce qui confère des propriétés stériques et électroniques distinctes. Cette unicité peut influencer sa réactivité et l'activité biologique des composés dérivés de celui-ci .
Propriétés
IUPAC Name |
4-(4-propan-2-ylpiperazin-1-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-11(2)14-7-9-15(10-8-14)12-3-5-13(16)6-4-12/h3-6,11,16H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBPGRMBBHKAEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70867400 | |
| Record name | 4-[4-(Propan-2-yl)piperazin-1-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70867400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67914-97-0 | |
| Record name | 4-[4-(1-Methylethyl)-1-piperazinyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67914-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-(4-Isopropyl-1-piperazinyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067914970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-[4-isopropyl-1-piperazinyl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.572 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[3-(Carboxymethyl)phenyl]benzoic acid](/img/structure/B37035.png)






![14h-Anthra[2,1,9-mna]thioxanthen-14-one](/img/structure/B37145.png)
![6-Bromooxazolo[4,5-b]pyridine](/img/structure/B37191.png)

